2-azido-4-methoxy-1-nitrobenzene 2-azido-4-methoxy-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 104503-84-6
VCID: VC11529642
InChI:
SMILES:
Molecular Formula: C7H6N4O3
Molecular Weight: 194.1

2-azido-4-methoxy-1-nitrobenzene

CAS No.: 104503-84-6

Cat. No.: VC11529642

Molecular Formula: C7H6N4O3

Molecular Weight: 194.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-azido-4-methoxy-1-nitrobenzene - 104503-84-6

Specification

CAS No. 104503-84-6
Molecular Formula C7H6N4O3
Molecular Weight 194.1

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

2-Azido-4-methoxy-1-nitrobenzene is a substituted benzene derivative with the following key properties:

PropertyValue
Molecular FormulaC7H6N4O3\text{C}_7\text{H}_6\text{N}_4\text{O}_3
Molecular Weight194.148 g/mol
Exact Mass194.044 g/mol
Polar Surface Area104.8 Ų
LogP (Partition Coeff.)2.52

The nitro group at position 1 and the methoxy group at position 4 create an electron-deficient aromatic system, while the azido group at position 2 introduces significant reactivity. This combination enables diverse chemical transformations, including cycloadditions and photolytic reactions .

Spectral and Structural Analysis

The compound’s infrared (IR) spectrum typically shows characteristic peaks for the azido group (~2100 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and methoxy group (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, with deshielding effects observed due to the electron-withdrawing nitro and azido groups . X-ray crystallography of analogous compounds confirms the planar benzene ring and orthogonal orientation of substituents, which minimizes steric hindrance .

Synthesis and Manufacturing

Diazotization-Azidation Route

The most efficient synthesis of 2-azido-4-methoxy-1-nitrobenzene involves a two-step diazotization-azidation process, adapted from methodologies used for related aryl azides :

  • Diazotization:

    • Starting Material: 2-Nitro-4-methoxyaniline.

    • Reagents: Sodium nitrite (NaNO2\text{NaNO}_2) and p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) in aqueous HCl at 0–5°C.

    • Intermediate: Formation of a stable arenediazonium tosylate (ADT) to avoid decomposition .

  • Azidation:

    • Reagents: Sodium azide (NaN3\text{NaN}_3) in water at room temperature.

    • Reaction: The ADT intermediate reacts with NaN3\text{NaN}_3, yielding the target azide and p-TsONa\text{p-TsONa} as a byproduct.

    • Yield: Quantitative (near 100%) under optimized conditions .

This method avoids hazardous hydrazoic acid (HN3\text{HN}_3) generation and minimizes side reactions such as phenol or triazene formation .

Alternative Synthetic Strategies

Alternative approaches include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Functionalization of pre-modified benzene derivatives with azido groups .

  • Photochemical Methods: UV-induced nitrene insertion, though less common due to competing decomposition pathways .

Applications in Organic Synthesis and Materials Science

Click Chemistry and Bioconjugation

The azido group in 2-azido-4-methoxy-1-nitrobenzene participates in CuAAC reactions with terminal alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry . For example:

R-C≡CH+2-Azido-4-methoxy-1-nitrobenzeneCu(I)R-CNN-C6H3(OCH3)(NO2)\text{R-C≡CH} + \text{2-Azido-4-methoxy-1-nitrobenzene} \xrightarrow{\text{Cu(I)}} \text{R-C} \underset{\text{N}}{\overset{\text{N}}{\vert}} \text{-C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2)

This reaction is employed to label biomolecules, synthesize drug candidates, and functionalize polymers .

Photoaffinity Labeling

The nitro group stabilizes the azide, enabling controlled photolysis to generate aryl nitrenes. These reactive intermediates crosslink with proximal biomolecules, making the compound a valuable tool for studying protein-ligand interactions .

Polymer and Materials Functionalization

Incorporating 2-azido-4-methoxy-1-nitrobenzene into polymers enhances their responsiveness to external stimuli. For instance:

  • Photoresponsive Polymers: UV exposure cleaves the azido group, altering material properties .

  • Conductive Materials: The nitro group facilitates electron transport in organic semiconductors .

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